molecular formula C21H19F3N2O5S2 B2489685 (Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 879916-48-0

(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Cat. No. B2489685
CAS RN: 879916-48-0
M. Wt: 500.51
InChI Key: ZJRJNWQPEBSRPU-QQTULTPQSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules involving (Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide-like structures often involves multi-step reactions, starting from basic building blocks to achieve the target molecule. A study by Talupur et al. (2021) detailed a multi-step synthesis involving the condensation of different phenyl phosphoro dichloridates with a thiophene-2-carboxamide derivative, highlighting the complex nature of such synthetic routes (Talupur, Satheesh, & Chandrasekhar, 2021).

Molecular Structure Analysis

Investigations into the molecular structure of complex compounds often utilize spectroscopic methods and crystallography. For instance, Al Mamari et al. (2019) synthesized a compound with a related structure and characterized it using 1H NMR, 13C NMR, IR, and GC-MS techniques, confirming its structure through elemental analysis. Such studies underscore the importance of detailed structural elucidation in understanding the chemical behavior of these compounds (Al Mamari, Al Awaimri, & Al Lawati, 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like "(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide" are influenced by their functional groups and molecular structure. Research by Egli et al. (2007) on thiocarbonyl ylides highlights the reactivity of similar structures in forming heterocycles through 1,5-dipolar electrocyclization, demonstrating the complex chemical behavior these molecules can exhibit (Egli, Linden, & Heimgartner, 2007).

Physical Properties Analysis

The physical properties of complex organic compounds are crucial for their manipulation and application in various chemical contexts. Studies on similar compounds have detailed their solubility, melting points, and other physical characteristics that are essential for understanding their behavior in different environments. For example, the work by Karabulut et al. (2014) on N-3-hydroxyphenyl-4-methoxybenzamide provided insights into the influence of intermolecular interactions on molecular geometry, which affects the physical properties (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Chemical Properties Analysis

The chemical properties of compounds are often investigated through their reactivity patterns, stability under different conditions, and interactions with other molecules. Research by Bonacorso et al. (2002) on the synthesis of related structures explored their reactivity and provided a foundation for understanding the chemical properties of such complex molecules (Bonacorso, Wastowski, Muniz, Zanatta, & Martins, 2002).

Scientific Research Applications

Hypoglycemic and Hypolipidemic Activity

Compounds containing thiazolidinedione rings have been synthesized and evaluated for their hypoglycemic activity and total cholesterol and triglyceride lowering effect in high-fat diet-fed Sprague–Dawley rats. These molecules showed significant reduction in blood glucose, cholesterol, and triglyceride levels, indicating their potential for diabetes and hyperlipidemia treatment research (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Antimicrobial Screening

A series of compounds incorporating the thiazole ring were synthesized and screened for their in vitro antibacterial and antifungal activities. These compounds exhibited inhibitory action against various strains of bacteria and fungi, highlighting their potential for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine derivatives substituted with Schiff base groups have shown promising properties as photosensitizers for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Novel Polyimides Synthesis

Research into novel aromatic polyimides has led to the synthesis of polymers with significant solubility in organic solvents and high thermal stability. These materials are of interest for various applications, including electronics and aerospace, due to their degradation temperatures and specific heat capacities (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

properties

IUPAC Name

N-[5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O5S2/c1-30-16-7-6-12(8-17(16)31-2)19(27)25-20-26(15-10-33(28,29)11-18(15)32-20)14-5-3-4-13(9-14)21(22,23)24/h3-9,15,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRJNWQPEBSRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC(=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

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